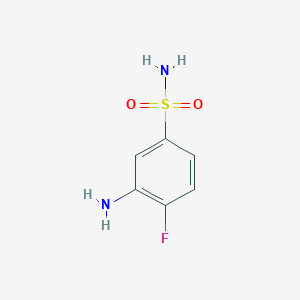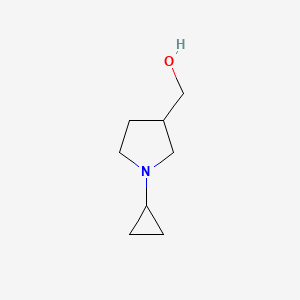
(1-Cyclopropylpyrrolidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclopropylpyrrolidin-3-yl)methanol, also known as 1-CPPM, is an organic compound with a molecular formula of C7H14NO. It is a cyclic amine which is mainly used in the synthesis of pharmaceuticals and other organic compounds. 1-CPPM is a versatile compound that can be used in various applications due to its unique chemical structure.
Scientific Research Applications
Catalysis and Synthesis
- (1-Cyclopropylpyrrolidin-3-yl)methanol is used in the field of catalysis, particularly in facilitating reactions such as Huisgen 1,3-dipolar cycloadditions, as shown by a study where a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand formed a stable complex catalyzing these additions under various conditions (Ozcubukcu et al., 2009).
Organic Chemistry and Medicinal Applications
- In organic chemistry, this compound is instrumental in the asymmetric synthesis of various complexes and molecules. For instance, it has been utilized in the enantioselective synthesis of (diene)Fe(CO)3 complexes through catalytic alkylation using dialkylzincs, demonstrating its role in creating chiral molecules with high selectivity (Takemoto et al., 1998).
Biophysical Studies
- In biophysical research, methanol, a related compound, is used as a solubilizing agent in studying transmembrane proteins/peptides in biological and synthetic membranes. Studies have demonstrated that methanol can significantly impact lipid dynamics, which is crucial for understanding cellular processes (Nguyen et al., 2019).
Chemical Synthesis and Reactions
- This compound also plays a role in chemical synthesis. It is used in processes like the catalytic C–C coupling of methanol with allenes, showcasing its utility in forming higher alcohols with quaternary centers (Moran et al., 2011).
Mechanism of Action
properties
IUPAC Name |
(1-cyclopropylpyrrolidin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-7-3-4-9(5-7)8-1-2-8/h7-8,10H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEXOAWBGAKGAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

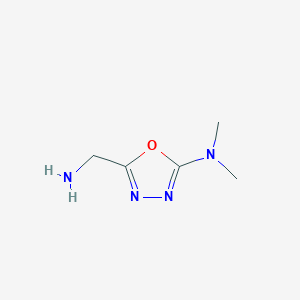
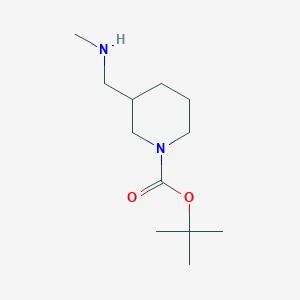
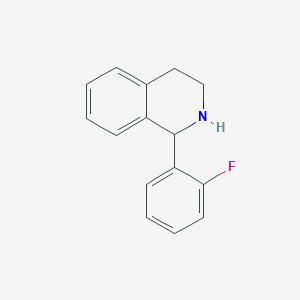
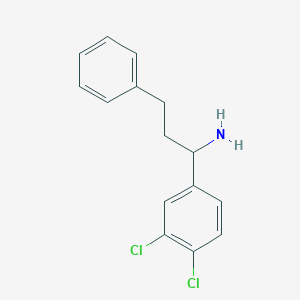

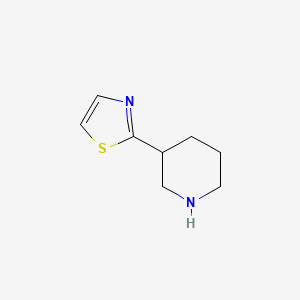

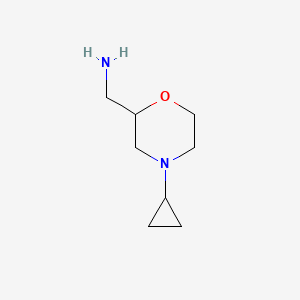
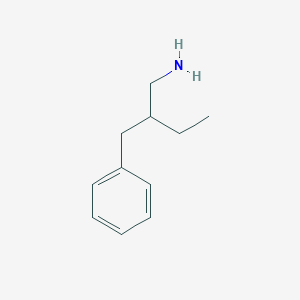
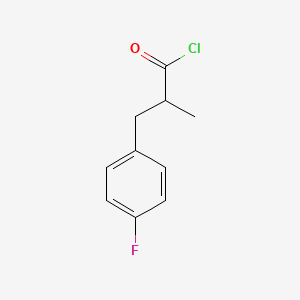
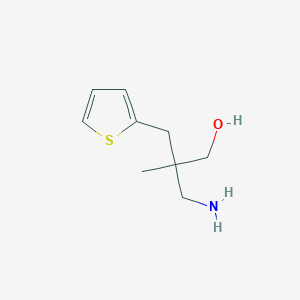
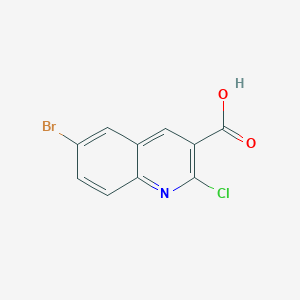
![2-[Benzyl(methyl)amino]nicotinic acid](/img/structure/B1291110.png)
